N'-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, a chlorophenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The starting material, 4-tert-butylcyclohexanone, undergoes a condensation reaction with hydrazine hydrate to form the cyclohexylidene intermediate.
Introduction of the Chlorophenoxy Group: The intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetohydrazide compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Tert-butylcyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide
- N’-(4-Tert-butylcyclohexylidene)-2-(4-bromophenoxy)acetohydrazide
Uniqueness
N’-(4-Tert-butylcyclohexylidene)-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.
Properties
CAS No. |
302909-20-2 |
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Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-18(2,3)13-4-8-15(9-5-13)20-21-17(22)12-23-16-10-6-14(19)7-11-16/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H,21,22) |
InChI Key |
WJDPKOWCQLEQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
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